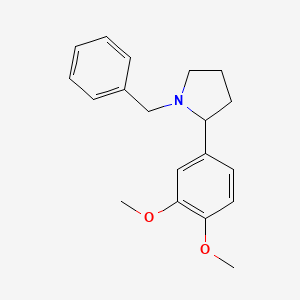
1-Benzyl-2-(3,4-dimethoxyphenyl)pyrrolidine
Cat. No. B8572351
M. Wt: 297.4 g/mol
InChI Key: ZPVYLRUYDMBQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04279918
Procedure details


Dissolve 3 g of 1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine in ethanol and hydrogenate with platinum/hydrogen. Distil the hydrogenated product under a vacuum to obtain 2.3 g (77% of theory) of title compound (b.p. 173° at 0.007 mm of Hg).
Name
1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine
Quantity
3 g
Type
reactant
Reaction Step One


Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[CH:13][C:14]1C=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pt].[H][H]>[CH2:1]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]1[CH:14]=[CH:15][C:16]([O:22][CH3:23])=[C:17]([O:20][CH3:21])[CH:18]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1)=CC1=CC(=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
platinum hydrogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt].[H][H]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Distil the hydrogenated product under a vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1)C1=CC(=C(C=C1)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
